Here are some specific scientific research applications of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:
This compound can be used to create chiral 1,2-oxazines, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole catalyzes an intramolecular Wittig reaction between achiral ketones, leading to the formation of enantioenriched 1,2-oxazines. []
This organocatalyst can promote the addition of aliphatic aldehydes to β-nitrostyrene in a diastereoselective manner. Michael additions are a fundamental reaction in organic synthesis, and achieving diastereoselectivity allows for the control of the product's stereochemistry, which is crucial for many applications. []
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has been employed in the direct asymmetric α-fluorination of linear and branched aldehydes. This reaction utilizes N-fluorobenzenesulfonamide as the fluorinating agent and achieves good enantioselectivities for various aldehydes. []
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a chiral compound characterized by its unique tetrazole structure, which is a five-membered ring containing four nitrogen atoms. This compound has garnered interest in the field of organic chemistry, particularly for its potential applications in asymmetric synthesis and catalysis. The molecular formula of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is C₅H₉N₅, with a molecular weight of approximately 139.16 g/mol. The compound exists as a solid at room temperature and is typically synthesized in high purity levels exceeding 98% .
The biological activity of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is notable due to its structural similarity to proline, which enhances its lipophilicity and potential bioactivity. Studies indicate that this compound exhibits significant activity as an organocatalyst in various synthetic pathways but limited direct biological effects have been reported. Its toxicity profile suggests caution, as it is classified as toxic if swallowed and can cause skin irritation .
Several methods exist for synthesizing (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole finds applications primarily in:
Several compounds share structural or functional similarities with (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole. Here are notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Enantiomer of (S)-5-(Pyrrolidin-2-yl) | Opposite chirality; used for comparative studies |
5-(Pyrrolidin-2-yl)tetrazole | Lacks chirality; simpler structure | Less effective as an organocatalyst |
5-(Amino-pyrrolidine)tetrazole | Contains amino group; similar reactivity | Potentially different reactivity profiles |
5-(Cyclohexyl)tetrazole | Different alkyl substituent | Varies in lipophilicity and reactivity |
The uniqueness of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole lies in its chiral nature, which enhances its effectiveness as an organocatalyst compared to its non-chiral counterparts and other similar compounds. Its specific interactions and catalytic properties make it a valuable tool in synthetic organic chemistry.
Acute Toxic;Irritant